molecular formula C19H24N2O4S2 B2955601 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922132-63-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2955601
CAS No.: 922132-63-6
M. Wt: 408.53
InChI Key: UCSWOPSXNQBSTG-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in a significant subset of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. This compound functions by irreversibly binding to the switch-II pocket (S-IIP) of the GDP-bound, inactive state of KRAS G12C , trapping it in its inactive conformation and preventing its activation by guanine nucleotide exchange factors (GEFs) like SOS1 . This mechanism effectively blocks downstream signaling through the MAPK pathway (RAF-MEK-ERK), leading to the inhibition of cancer cell proliferation and survival. Its research value is underscored by its role as a critical chemical probe for investigating KRAS G12C -dependent tumor biology, mechanisms of resistance to KRAS inhibition, and for evaluating combination therapy strategies with other targeted agents, such as SHP2 or EGFR inhibitors, to overcome or prevent adaptive resistance in preclinical models. The successful clinical translation of other KRAS G12C inhibitors highlights the profound therapeutic potential of targeting this previously "undruggable" oncogene , making this compound an essential tool for advancing our understanding of RAS-pathway-driven oncogenesis.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-13(2)11-21-15-10-14(20-27(23,24)17-6-5-9-26-17)7-8-16(15)25-12-19(3,4)18(21)22/h5-10,13,20H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSWOPSXNQBSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions One common approach starts with the preparation of the oxazepine core through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene-2-sulfonamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs sharing the benzo[b][1,4]oxazepin core but differing in substituents (Table 1). Key differences in molecular properties and spectroscopic profiles are highlighted.

Table 1: Structural and Physicochemical Comparison of Benzo[b][1,4]oxazepin Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Substituent Features
Target Compound Thiophene-2-sulfonamide C19H23N2O4S2* ~423.5* Sulfonamide group introduces acidity and hydrogen-bonding potential.
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide 4-(Trifluoromethyl)benzamide C25H28F3N2O3 470.5 Electron-withdrawing CF3 group enhances metabolic stability.
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide 3-Methoxybenzamide C23H28N2O4 396.5 Methoxy group improves solubility via polarity.
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide 2-Methylbenzamide C23H28N2O3 380.5 Methyl group increases lipophilicity.

*Estimated based on structural analysis.

Structural and Functional Implications

  • Sulfonamide vs. Benzamide Substituents: The target compound’s thiophene-2-sulfonamide group differs from benzamide derivatives in electronic and steric effects.
  • Methoxy and Methyl Groups (Compounds ) : The 3-methoxy group in introduces polarity, improving aqueous solubility, while the 2-methyl group in enhances lipophilicity, favoring membrane permeability.

Spectroscopic Comparisons

Evidence from NMR studies of similar benzo[b][1,4]oxazepin derivatives (e.g., compounds 1 and 7 in ) reveals that substituent changes primarily affect chemical shifts in specific regions (e.g., protons near the 7-position substituent). For the target compound, the thiophene-2-sulfonamide group would likely alter chemical shifts in regions analogous to "A" and "B" (as defined in ), providing a diagnostic tool for structural validation.

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~423.5) is intermediate between the smaller benzamide derivatives (~380–396.5) and the trifluoromethyl-substituted analog (470.5). This positions it within the typical range for orally bioavailable drugs.
  • Solubility : Sulfonamides generally exhibit lower solubility in aqueous media compared to benzamides, but the thiophene ring may mitigate this via π-stacking interactions.

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structural motif that combines elements of oxazepine and sulfonamide chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Structural Characteristics

The molecular formula of the compound is C23H30N2O6SC_{23}H_{30}N_{2}O_{6}S, with a molecular weight of approximately 434.458 g/mol. Its structure includes:

  • Oxazepine core : This bicyclic structure is known for various biological activities.
  • Thiophene ring : Contributes to the electronic properties and potential interactions with biological targets.

Research indicates that derivatives of oxazepines, including this compound, may function as kinase inhibitors , which are critical in regulating various cellular processes such as cell growth and apoptosis. Specific studies have suggested that compounds related to this structure can inhibit receptor-interacting protein 1 (RIP1) kinase, which is implicated in inflammatory diseases and cancer pathways.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit:

  • Anti-inflammatory properties : Potential modulation of inflammatory signaling pathways.
  • Anticancer activity : Indications of apoptosis induction in cancer cell lines through kinase inhibition.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the oxazepine core : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of thiophene and sulfonamide groups : Achieved through nucleophilic substitution or coupling reactions.

Case Study 1: Kinase Inhibition

A study evaluating the kinase inhibition activity of similar oxazepine derivatives found that certain modifications to the structure significantly enhanced potency against RIP1 kinase. The presence of bulky substituents like isobutyl groups was noted to increase lipophilicity and cellular uptake.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of related compounds showed promising results in reducing cytokine production in activated macrophages. The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Dibenzo[b,f][1,4]oxazepine derivativesSimilar core structureKinase inhibition
Benzamide derivativesContains benzamide moietyVarious therapeutic effects
Trifluoromethyl-substituted amidesPresence of trifluoromethyl groupPotential anti-inflammatory properties

This table highlights the unique attributes of N-(5-isobutyl-3,3-dimethyl-4-oxo...) compared to structurally similar compounds.

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